Product packaging for 2-Methoxyethan-1-amine hydrobromide(Cat. No.:CAS No. 663941-77-3)

2-Methoxyethan-1-amine hydrobromide

Cat. No.: B3029443
CAS No.: 663941-77-3
M. Wt: 156.02 g/mol
InChI Key: XAZUEHTWFIPWFR-UHFFFAOYSA-N
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Description

2-Methoxyethan-1-amine hydrobromide (CAS 663941-77-3) is a high-purity chemical reagent supplied as a solid, appearing as a white to orange to green powder or crystal . With a molecular formula of C₃H₉NO·HBr and a molecular weight of 156.02 g/mol, it is characterized by a structure that includes a 2-methoxyethylamine moiety stabilized as a hydrobromide salt . This compound is hygroscopic and requires careful handling and storage; it is recommended to be kept in a cool, dark place, under inert gas, and at room temperature (below 15°C is ideal) to maintain its stability and purity . As a building block in organic synthesis, the molecule presents both an amine group and an ether-functional side chain, making it a valuable intermediate for developing more complex structures, such as the synthesis of specific hydrobromide salts of imine derivatives . Researchers can rely on its confirmed structure (>98.0% purity verified by NMR and total nitrogen analysis) for consistent results in their experimental workflows . Please note that this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Safety information indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Appropriate personal protective equipment, including gloves and eye protection, should always be worn, and skin should be washed thoroughly after handling .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H10BrNO B3029443 2-Methoxyethan-1-amine hydrobromide CAS No. 663941-77-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxyethanamine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO.BrH/c1-5-3-2-4;/h2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZUEHTWFIPWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663941-77-3
Record name Ethanamine, 2-methoxy-, hydrobromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=663941-77-3
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Record name 2-Methoxyethylamine Hydrobromide
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Synthetic Methodologies and Precursor Chemistry

Synthesis of 2-Methoxyethan-1-amine (Parent Compound)

The synthesis of the parent amine, 2-Methoxyethan-1-amine, is a critical first step. Various routes have been developed, with a notable method utilizing the accessible and cost-effective starting material, ethanolamine (B43304).

A specific and effective strategy involves the protection of the amine group in ethanolamine through the formation of a benzylidene imine. google.com This is achieved by reacting ethanolamine with a benzaldehyde-type compound. google.com The reaction typically involves azeotropic dehydration to form the imine intermediate. google.com

Once the amine is protected, the hydroxyl group is methylated. This can be accomplished using various methylating agents, such as methyl iodide or dimethyl sulfate, under alkaline conditions. google.com This step selectively introduces the methoxy (B1213986) group, leading to the formation of an N-benzyl-2-methoxyethylamine intermediate. google.com This imine formation and subsequent alkylation is a common strategy in amine synthesis. nih.govderpharmachemica.comgoogle.com

Following the successful methylation of the hydroxyl group, the benzylidene protecting group is removed from the nitrogen atom. This is typically achieved through acid hydrolysis. google.com The use of acids like hydrochloric acid cleaves the imine bond, liberating the desired primary amine and the benzaldehyde (B42025) derivative. google.com

Table 1: Synthesis of 2-Methoxyethan-1-amine

Step Description Reagents Intermediate/Product Yield/Purity Reference
1 Protection Ethanolamine, Benzaldehyde, Toluene 2-Benzylidene imino ethanol (B145695) - google.com
2 Methylation Methylating agent (e.g., Methyl iodide) N-benzyl-2-methoxyethylamine - google.com
3 Deprotection Acid (e.g., HCl) 2-Methoxyethylamine hydrochloride - google.com
4 Purification Alkalization, Rectification 2-Methoxyethan-1-amine 56-84% (Overall), >99.7% Purity google.com

Controlled Synthesis of 2-Methoxyethan-1-amine Hydrobromide Salt

The hydrobromide salt of 2-Methoxyethan-1-amine is synthesized through a controlled acid-base reaction. This process involves treating the free base form of 2-Methoxyethan-1-amine with hydrobromic acid (HBr). The lone pair of electrons on the nitrogen atom of the amine acts as a proton acceptor, forming an ammonium (B1175870) salt. chemguide.co.uklibretexts.org

Typically, the amine is dissolved in a suitable organic solvent, and a solution of hydrobromic acid is added, often at reduced temperatures to control the exothermic reaction. The resulting this compound, also known as 2-methoxyethylammonium bromide, is generally a solid that will precipitate from the solution. tcichemicals.comresearchgate.net The precipitate can then be isolated by filtration and dried to yield the final salt product. researchgate.net This method is a standard and effective way to convert amines into their more stable and often crystalline salt forms. chemguide.co.uk

Strategies for Derivatization and Scaffold Construction Utilizing 2-Methoxyethan-1-amine

The primary amine functionality of 2-Methoxyethan-1-amine makes it a valuable building block for the construction of more complex molecules and chemical scaffolds. sigmaaldrich.com Its ability to act as a nucleophile allows it to be incorporated into a wide range of derivatives. lumenlearning.com

2-Methoxyethan-1-amine can be used as a reagent to synthesize various organophosphorus compounds. sigmaaldrich.com The amine group can react with organophosphorus electrophiles to form new phosphorus-nitrogen bonds. For instance, it can participate in substitution reactions with activated phosphorus species, such as phosphoimidazolide-activated nucleoside derivatives. sigmaaldrich.com Furthermore, amines are known to react with organophosphorus acids to form amine-organophosphorus adducts, which have applications in areas like solvent extraction. nih.gov The synthesis of aminomethylenebisphosphonates, a class of compounds with biological importance, often involves the reaction of an amine with phosphorus-containing reagents. researchgate.net This reactivity allows for the rational design and synthesis of novel phosphorylmethoxyethylamine derivatives for various chemical and pharmaceutical applications.

Table 2: Derivatization of 2-Methoxyethan-1-amine

Reaction Type Reactant Product Class Potential Application Reference
Nucleophilic Substitution Phosphoimidazolide-activated derivatives Nucleoside-P-N-R derivatives Synthesis of complex biomolecules sigmaaldrich.com
Acid-Base Reaction Organophosphorus acids (e.g., D2EHPA) Amine-organophosphorus adducts Solvent extraction nih.gov
Condensation Carbonyl and phosphorus reagents Aminomethylenebisphosphonates Biologically active compounds researchgate.net

Integration into Complex Heterocyclic Systems (e.g., Tetrahydroisoquinolines, Pyrazolo[1,5-a]pyrimidines)

The incorporation of the 2-methoxyethylamino moiety into heterocyclic scaffolds is a key strategy for modifying the physicochemical properties and biological activities of parent compounds.

Tetrahydroisoquinolines (THIQs)

The synthesis of substituted tetrahydroisoquinolines can be achieved through several classic methods, notably the Bischler-Napieralski reaction. wikipedia.orgorganic-chemistry.org This reaction involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which is subsequently reduced to the corresponding tetrahydroisoquinoline. wikipedia.orgnih.govmdpi.com

In this context, 2-methoxyethan-1-amine is a crucial precursor for forming the required amide intermediate. The synthesis begins with the acylation of 2-methoxyethan-1-amine with a substituted phenylacetic acid derivative. The resulting N-(2-methoxyethyl)-2-phenylethanamide can then be subjected to cyclodehydration using a dehydrating agent like phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) to yield the 1-substituted-3,4-dihydroisoquinoline. wikipedia.orgorganic-chemistry.org Subsequent reduction, typically with sodium borohydride (B1222165) (NaBH₄), affords the final N-(2-methoxyethyl)-tetrahydroisoquinoline derivative. The feasibility of incorporating this specific fragment has been demonstrated through related methodologies, such as the Ritter reaction, to produce 1-(2-methoxyethyl)-3,3-dialkyl-3,4-dihydroisoquinolines. dp.tech

Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine (B1248293) core is a privileged scaffold in medicinal chemistry, commonly synthesized via the cyclocondensation of a 3-aminopyrazole (B16455) with a 1,3-biselectrophilic partner, such as a β-diketone or β-keto-nitrile. encyclopedia.pubnih.govnih.gov In this primary synthesis, 2-methoxyethan-1-amine is not part of the core ring formation but can be introduced as a substituent on the pre-formed heterocyclic system. This is a common strategy for creating diverse chemical libraries. nih.gov

For instance, a pyrazolo[1,5-a]pyrimidine synthesized with a reactive leaving group, such as a chlorine atom at the C7 position, can undergo nucleophilic aromatic substitution. The 2-methoxyethan-1-amine acts as the nucleophile, displacing the chloride to form a 7-(2-methoxyethylamino)pyrazolo[1,5-a]pyrimidine derivative. Alternatively, a formyl group (-CHO) can be installed on the heterocyclic core, which can then undergo reductive amination with 2-methoxyethan-1-amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to yield the corresponding aminomethyl derivative. nih.gov

Heterocyclic SystemGeneral Synthetic StrategyRole of 2-Methoxyethan-1-amineKey Reagents/Conditions
TetrahydroisoquinolineBischler-Napieralski ReactionAmine source for precursor amide synthesis1. Phenylacetic acid derivative, coupling agent 2. POCl₃ or PPA (cyclization) 3. NaBH₄ (reduction)
Pyrazolo[1,5-a]pyrimidinePost-synthesis FunctionalizationNucleophile for substitution or reductive amination1. Halo-pyrazolo[1,5-a]pyrimidine (substitution) 2. Formyl-pyrazolo[1,5-a]pyrimidine, NaBH(OAc)₃ (reductive amination)

Formation of Substituted Guanidine (B92328) and Aminoguanidine (B1677879) Hydrazone Derivatives

The primary amine functionality of 2-methoxyethan-1-amine makes it an ideal starting material for the synthesis of guanidine and related derivatives.

Substituted Guanidines

The conversion of a primary amine to a guanidine, known as guanylation, is a fundamental transformation. organic-chemistry.org A variety of reagents can effect this conversion. A widely used method involves the reaction of the amine with a protected S-methylisothiourea, such as N,N′-di-Boc-S-methylisothiourea. sigmaaldrich.com In this reaction, 2-methoxyethan-1-amine attacks the electrophilic carbon of the isothiourea, displacing methylthiolate. The resulting product is a Boc-protected guanidine, which can be deprotected under acidic conditions (e.g., with trifluoroacetic acid) to yield the N-(2-methoxyethyl)guanidinium salt. Other efficient methods include the direct, catalyzed reaction of the amine with cyanamide (B42294) using catalysts like zinc or lanthanide salts. organic-chemistry.orgresearchgate.net

Aminoguanidine Hydrazone Derivatives

Aminoguanidine hydrazones are a class of compounds known for a broad spectrum of biological activities. nih.gov Their synthesis is typically achieved through the condensation of an aminoguanidine salt (such as aminoguanidine hydrochloride or bicarbonate) with a suitable aldehyde or ketone. nih.govnih.gov

To prepare a derivative incorporating the 2-methoxyethyl moiety using this method, a custom carbonyl compound is required. 2-Methoxyethan-1-amine can be used as a precursor to synthesize such a carbonyl-containing intermediate. For example, the amine can be reacted with a bifunctional reagent like a halo-aldehyde in a nucleophilic substitution reaction to generate an (N-(2-methoxyethyl)amino)aldehyde. This new aldehyde, now bearing the desired side chain, can then be condensed with aminoguanidine under mild reflux in a solvent like methanol (B129727) or ethanol to furnish the target N'-[substituted]-hydrazinecarboximidamide, also known as an aminoguanidine hydrazone. nih.govresearchgate.net

Derivative TypeGeneral Synthetic StrategyRole of 2-Methoxyethan-1-amineKey Reagents/Conditions
Substituted GuanidineGuanylation of amineNucleophilic amine substrateN,N′-di-Boc-S-methylisothiourea, followed by acid deprotection (e.g., TFA)
Aminoguanidine HydrazoneCondensation of aminoguanidine and a carbonylPrecursor to synthesize a custom aldehyde/ketone1. Synthesis of an aldehyde bearing the 2-methoxyethylamino group 2. Aminoguanidine HCl, methanol, reflux

Nucleophilic Substitution Reactions in Advanced Dye Synthesis (e.g., BODIPY-based fluorescent probes)

Boron-dipyrromethene (BODIPY) dyes are highly valued fluorophores due to their excellent photophysical properties, including high absorption coefficients, high fluorescence quantum yields, and exceptional chemical stability. nih.gov The properties of the BODIPY core can be finely tuned by chemical modification, and nucleophilic substitution is a powerful tool for this purpose. rsc.org

Specifically, halogenated BODIPY dyes, such as 3,5-dichloro-BODIPY derivatives, are excellent substrates for nucleophilic aromatic substitution. researchgate.netresearchgate.net The chlorine atoms at these positions are reactive and can be displaced by various nucleophiles, including primary amines. researchgate.net

In this reaction, 2-methoxyethan-1-amine acts as a nitrogen-centered nucleophile. The reaction of a dichloro-BODIPY with 2-methoxyethan-1-amine can lead to either monosubstituted or disubstituted products, depending on the stoichiometry and reaction conditions. researchgate.netresearchgate.net For example, using one equivalent of the amine at room temperature may favor the formation of the monosubstituted product, 3-chloro-5-(2-methoxyethylamino)-BODIPY. Using an excess of the amine and more forcing conditions, such as elevated temperatures, typically leads to the disubstituted derivative, 3,5-bis(2-methoxyethylamino)-BODIPY. researchgate.net The introduction of the electron-donating amino group significantly alters the electronic structure of the chromophore, often resulting in a bathochromic (red) shift in both the absorption and emission spectra. This strategy allows for the rational design of fluorescent probes with specific spectral properties.

Dye PrecursorNucleophileReaction TypeExpected ProductEffect of Substitution
3,5-Dichloro-BODIPY2-Methoxyethan-1-amineNucleophilic Aromatic Substitution3-(2-Methoxyethylamino)-5-chloro-BODIPY or 3,5-bis(2-Methoxyethylamino)-BODIPYModulation of photophysical properties (e.g., absorption/emission wavelength)

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and spatial arrangement of atoms within a molecule. For 2-Methoxyethan-1-amine hydrobromide, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are utilized for a thorough structural assignment.

High-Resolution Proton (¹H) NMR Data Analysis

High-resolution proton (¹H) NMR spectroscopy provides information on the chemical environment of protons within a molecule. The spectrum of this compound is expected to show distinct signals corresponding to the different sets of non-equivalent protons. The formation of the hydrobromide salt involves the protonation of the primary amine group to an ammonium (B1175870) group (-NH3+). This protonation leads to a significant downfield shift (deshielding) of the protons on the adjacent carbon atom (α-protons) and, to a lesser extent, the protons on the β-carbon, compared to the free base, 2-methoxyethylamine. libretexts.orglibretexts.org The acidic protons of the ammonium group are often observed as a broad singlet and can exchange with deuterium (B1214612) in a D₂O shake experiment. libretexts.org

Based on the structure and the influence of the electronegative oxygen and the positively charged ammonium group, a predicted ¹H NMR spectrum in a solvent like D₂O would exhibit the following signals:

A singlet for the methoxy (B1213986) group protons (-OCH₃).

A triplet for the methylene (B1212753) protons adjacent to the methoxy group (-O-CH₂-).

A triplet for the methylene protons adjacent to the ammonium group (-CH₂-NH₃⁺).

The splitting of the methylene signals into triplets is due to the coupling between the two adjacent methylene groups.

Table 1: Predicted ¹H NMR Chemical Shift Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-OCH₃~3.3 - 3.5SingletN/A
-O-CH₂-~3.6 - 3.8Triplet~5-7
-CH₂-NH₃⁺~3.1 - 3.3Triplet~5-7
-NH₃⁺Variable, broadSingletN/A

Note: Predicted values are based on general principles and data for similar structures. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Data Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, three distinct signals are expected, corresponding to the three unique carbon atoms in the molecule. Similar to ¹H NMR, the protonation of the amine group affects the chemical shifts of the carbon atoms, particularly the carbon atom bonded to the nitrogen.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
-OCH₃~58 - 60
-O-CH₂-~68 - 72
-CH₂-NH₃⁺~38 - 42

Note: Predicted values are based on general principles and data for the free base, 2-methoxyethylamine. chemicalbook.com Actual values may vary.

Advanced Two-Dimensional NMR Techniques for Structural Assignment

To further confirm the structural assignment of this compound, advanced two-dimensional (2D) NMR techniques can be employed. These experiments provide correlation information between different nuclei, confirming the connectivity of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space (typically within 5 Å). creative-biostructure.com For this compound, a NOESY spectrum would be expected to show cross-peaks between the protons of the methoxy group and the adjacent methylene group (-O-CH₂-), as well as between the two methylene groups. This would confirm their spatial proximity.

TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system. In this molecule, the two methylene groups form a single spin system. A TOCSY experiment would show a correlation between the -O-CH₂- and -CH₂-NH₃⁺ protons, confirming they are part of the same ethyl backbone.

Heteronuclear Correlation Spectroscopy (e.g., HSQC, HMBC): These techniques show correlations between protons and carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would show correlations between the -OCH₃ protons and the methoxy carbon, the -O-CH₂- protons and their corresponding carbon, and the -CH₂-NH₃⁺ protons and their carbon. creative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. For instance, the methoxy protons (-OCH₃) would show a correlation to the adjacent methylene carbon (-O-CH₂-). This data provides unambiguous confirmation of the molecular structure.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for confirming the molecular weight of a compound and assessing its purity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound, HRMS would be used to determine the exact mass of the cationic species, which is the protonated free base [C₃H₉NO + H]⁺. The experimentally determined exact mass can then be compared to the calculated theoretical mass to confirm the elemental composition.

Table 3: Predicted HRMS Data for the Cation of this compound

IonCalculated Exact Mass (m/z)
[C₃H₁₀NO]⁺76.0757

Note: The calculated exact mass is for the protonated free base.

Electrospray Ionization (ESI) Mass Spectrometry Applications

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and ionic compounds like this compound. In positive ion mode ESI-MS, the compound is expected to be detected as the protonated molecular ion [M+H]⁺, where M is the free base (2-methoxyethylamine). nih.gov The mass spectrum would show a prominent peak corresponding to the mass-to-charge ratio (m/z) of this ion.

The ESI mass spectrum can also provide structural information through fragmentation analysis (MS/MS). By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. For the [C₃H₁₀NO]⁺ ion, a likely fragmentation pathway would be the loss of a neutral molecule, such as methanol (B129727) (CH₃OH) or formaldehyde (B43269) (CH₂O), leading to the formation of smaller fragment ions. The analysis of these fragments helps to confirm the structure of the original molecule. creative-biostructure.com

Chromatographic Purity Analysis and Separation Techniques

The purity and separation of this compound are critical for its application in various scientific fields. Chromatographic techniques are the primary methods employed for these analytical challenges, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying this compound. A sensitive and validated HPLC assay with UV detection has been developed for methoxyamine and its analogs, which is directly applicable to the analysis of its hydrobromide salt. nih.gov Due to the lack of a strong chromophore in the molecule, a pre-column derivatization step is typically required to enable UV detection. nih.gov

One established method involves reacting the primary amine group of the analyte with o-phthalaldehyde (B127526) (OPA) to form a highly conjugated derivative that can be detected by UV spectrophotometry. nih.gov The separation is commonly achieved on an octadecylsilyl (ODS) or C18 reversed-phase column. nih.gov This method effectively resolves the target compound from its potential impurities and degradation products. nih.gov The assay has demonstrated high reproducibility, linearity, and accuracy, making it suitable for quality control and research. nih.gov

Table 1: HPLC Method Parameters for Methoxyamine Analysis

ParameterConditionSource
Derivatization Agent o-Phthalaldehyde (OPA) nih.gov
Stationary Phase Octadecylsilyl (ODS) Column nih.gov
Detection Method UV Spectrophotometry nih.gov
Detection Wavelength 254 nm nih.gov
Reproducibility (R.S.D.) < 0.8% nih.gov
Linearity (r²) 0.9997 nih.gov
Accuracy (Error) < 1% nih.gov
Lower Detection Limit 5 pmol nih.gov

General screening methods for primary amines also utilize normal-phase (e.g., hexane (B92381) with ethanol) and polar organic modes (e.g., acetonitrile (B52724) with methanol) of separation. chromatographyonline.com

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particle sizes to achieve higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. While specific UPLC methods for this compound are not extensively detailed in the literature, the principles of HPLC methods can be readily transferred.

By adapting an established HPLC method, such as the OPA-derivatization technique, to a UPLC system, one can expect a substantial reduction in run time and improved separation efficiency. nih.govmdpi.com This enhancement is particularly valuable for high-throughput screening and for resolving complex mixtures containing closely related impurities. The increased peak heights and narrower peak widths inherent to UPLC also lead to lower detection limits, enhancing the quantitative analysis of the compound. mdpi.comnih.gov

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a suitable technique for analyzing the volatile free base form of the compound, 2-Methoxyethylamine. nih.gov For GC analysis, the hydrobromide salt would typically be neutralized to its more volatile free base form before injection. The analysis of amine solutions by GC can be complex due to the polar nature of the compounds, which can lead to peak tailing and interaction with the column. bre.com

A common GC approach involves using a column arrangement designed to handle polar amines, such as a combination of Tenax-GC and Poropak Q columns. bre.com A temperature program is employed, often with an initial oven temperature high enough to prevent condensation of the amine (e.g., 120°C). bre.com A column-switching valve can be used to separate the analyte of interest from lighter components or the solvent front, ensuring sharp peaks and accurate quantification. bre.com

Chiral HPLC for Enantiomeric Purity and Resolution

Since this compound possesses a chiral center, separating its enantiomers is crucial for applications where stereochemistry is important. Chiral HPLC is the most effective and widely used method for this purpose. nih.gov The separation is achieved using Chiral Stationary Phases (CSPs) that interact differently with each enantiomer.

Several classes of CSPs have proven effective for the resolution of chiral primary amines:

Polysaccharide-based CSPs: These are the most common and versatile CSPs. Columns based on derivatized cellulose (B213188) or amylose (B160209) (e.g., ODH®, LUX-3®) can achieve baseline enantioselective separations of amines and their derivatives. mdpi.com

Cyclofructan-based CSPs: Derivatized cyclofructans (e.g., Larihc CF6-P) are also effective for separating primary amines, often under normal-phase, polar organic, or supercritical fluid chromatography (SFC) conditions. chromatographyonline.com

Macrocyclic Glycopeptide CSPs: Chiral selectors like vancomycin (B549263) (e.g., Astec CHIROBIOTIC V2) are used in polar ionic mobile phases (e.g., methanol/water with ionic additives) to resolve chiral amines. sigmaaldrich.com

The selection of the mobile phase is critical and often involves screening various combinations, such as hexane/ethanol (B145695) or acetonitrile/methanol, sometimes with acidic or basic additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) to improve peak shape and resolution. chromatographyonline.comymc.co.jp

Table 2: Chiral HPLC Stationary Phases for Amine Separation

CSP TypeExample ColumnTypical Mobile Phase ModeSource
Cellulose-based ODH®, LUX-3®Normal Phase, Polar Organic mdpi.com
Cyclofructan-based Larihc CF6-PNormal Phase, Polar Organic, SFC chromatographyonline.com
Macrocyclic Glycopeptide Astec CHIROBIOTIC V2Polar Ionic, Reversed-Phase sigmaaldrich.com

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound provides a unique fingerprint, confirming its molecular structure.

The spectrum of the free base, 2-Methoxyethylamine, shows characteristic absorptions for a primary amine and an ether. nih.govchemicalbook.com The hydrobromide salt will exhibit these peaks with some shifts and, crucially, will also show absorptions characteristic of a primary ammonium salt (R-NH₃⁺).

Key vibrational modes and their expected absorption ranges are:

N-H Stretch: In the free amine, this appears as a two-pronged peak in the 3300-3500 cm⁻¹ region. For the hydrobromide salt, this is replaced by a very broad, strong absorption from the ammonium ion (N-H⁺ stretch) between 2800 and 3200 cm⁻¹, often overlapping with the C-H stretches.

C-H Stretch: Strong absorptions from the alkyl chain are found just below 3000 cm⁻¹.

N-H Bend: A primary amine shows a scissoring vibration around 1590-1650 cm⁻¹. The ammonium salt will have a characteristic asymmetric bending mode around 1600 cm⁻¹ and a symmetric bending mode near 1500 cm⁻¹.

C-O Stretch: A strong, characteristic absorption for the ether linkage appears in the 1075-1150 cm⁻¹ range. nih.gov

Table 3: Key IR Absorption Frequencies for 2-Methoxyethan-1-amine and its Hydrobromide Salt

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Compound FormSource
Primary Amine (R-NH₂) N-H Stretch3300 - 3500 (doublet)Free Base nih.govchemicalbook.com
Primary Amine (R-NH₂) N-H Bend (Scissoring)1590 - 1650Free Base nih.gov
Primary Ammonium (R-NH₃⁺) N-H⁺ Stretch2800 - 3200 (very broad)Hydrobromide Salt-
Primary Ammonium (R-NH₃⁺) N-H⁺ Bend (Asymmetric)~1600Hydrobromide Salt-
Alkyl (CH₂, CH₃) C-H Stretch2850 - 2960Both nih.gov
Ether (C-O-C) C-O Stretch1075 - 1150 (strong)Both nih.gov

Structural Elucidation and Conformational Analysis

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 2-methoxyethan-1-amine hydrobromide, this technique would reveal the ionic packing of the 2-methoxyethan-1-ammonium cations and bromide anions in the crystal lattice. It would also provide precise data on bond lengths, bond angles, and the conformation of the cation in the solid state.

Although a specific X-ray crystal structure for this compound was not found in the reviewed literature, the Crystallography Open Database (COD) does contain entries for structures containing the parent molecule, 2-methoxyethylamine, as a component. nih.gov This indicates that the molecule is amenable to crystallographic analysis, typically as a ligand in coordination complexes. In the context of the hydrobromide salt, the protonated amine would form hydrogen bonds with the bromide anion.

Analysis of Molecular Geometry, Bond Angles, and Torsion Angles

The molecular geometry of the 2-methoxyethan-1-ammonium cation is predicted to adopt a staggered conformation to minimize steric hindrance. The geometry around the central atoms can be predicted using VSEPR theory.

Atom Hybridization Electron Geometry Molecular Geometry Predicted Bond Angles
Oxygensp³TetrahedralBent~109.5° (C-O-C)
Nitrogensp³TetrahedralTrigonal Pyramidal~109.5° (H-N-C)
Carbon (C1)sp³TetrahedralTetrahedral~109.5°
Carbon (C2)sp³TetrahedralTetrahedral~109.5°

This table is based on theoretical predictions from VSEPR theory.

Conformational Preferences and Intramolecular Interactions

The conformational landscape of 2-methoxyethan-1-amine is influenced by a balance of steric and electronic effects. In the gas phase or in non-polar solvents, an intramolecular hydrogen bond between the amino group and the methoxy (B1213986) oxygen is possible in the gauche conformation. This interaction can stabilize the gauche conformer relative to the anti conformer.

In the case of this compound, the ammonium (B1175870) group (-NH3+) is capable of forming strong hydrogen bonds. In the solid state, these will primarily be intermolecular hydrogen bonds with the bromide anions. The presence of these strong intermolecular interactions may dictate the conformational preference in the crystal lattice, potentially favoring a conformation that optimizes crystal packing.

Chemical Reactivity and Mechanistic Pathways

Reactivity of the Amine Moiety in Organic Transformations

The primary amine group is a key center of reactivity, acting as a potent nucleophile and a precursor for various nitrogen-containing structures. Its reactivity is fundamental to its application in the synthesis of more complex molecules. merckmillipore.com

The lone pair of electrons on the nitrogen atom of 2-methoxyethan-1-amine allows it to act as a strong nucleophile, readily participating in reactions to form stable amide and urea (B33335) linkages. These reactions are central to its use as a building block in organic synthesis. sigmaaldrich.comsigmaaldrich.com

The general mechanism for amide formation from a carboxylic acid involves:

Activation of the carboxylic acid to form a more reactive species.

Nucleophilic attack by the primary amine on the activated carbonyl carbon, forming a tetrahedral intermediate.

Collapse of the tetrahedral intermediate with the expulsion of a leaving group, followed by deprotonation to yield the final amide product.

Urea Bond Formation: The synthesis of ureas involving 2-methoxyethan-1-amine typically proceeds through its reaction with an isocyanate. The amine's nucleophilic nitrogen attacks the electrophilic carbon of the isocyanate group. This reaction is generally rapid and exothermic, leading to the formation of a substituted urea. This functionality is a key structural motif in many biologically active compounds and materials. psu.edu

Table 1: Examples of Nucleophilic Reactions of the Amine Moiety

Reaction TypeReactant 1Reactant 2Product StructureProduct Class
Amide Formation2-Methoxyethan-1-amineCarboxylic Acid (R-COOH)CH₃OCH₂CH₂NHC(=O)RN-substituted Amide
Urea Formation2-Methoxyethan-1-amineIsocyanate (R-N=C=O)CH₃OCH₂CH₂NHC(=O)NHRN,N'-disubstituted Urea

Reductive amination is a highly versatile method for forming new carbon-nitrogen bonds and synthesizing primary, secondary, and tertiary amines. whiterose.ac.uk As a primary amine, 2-methoxyethan-1-amine is an excellent substrate for creating secondary amines through this process. sigmaaldrich.commdpi.com

The reaction proceeds in two main stages:

Imine Formation: The amine reacts with a carbonyl compound (an aldehyde or a ketone) under mildly acidic conditions. The nucleophilic amine attacks the carbonyl carbon, and subsequent dehydration leads to the formation of an intermediate known as an imine (or a Schiff base). youtube.com

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. This reduction is typically performed in the same reaction vessel ("one-pot") using a selective reducing agent that does not readily reduce the starting carbonyl compound but is effective for the imine or the related iminium ion. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH). whiterose.ac.ukwikipedia.org

This process is a cornerstone of amine synthesis due to its efficiency and ability to avoid the over-alkylation problems often encountered with direct alkylation methods. mdpi.com

Table 2: Reductive Amination with 2-Methoxyethan-1-amine

Carbonyl SubstrateReducing AgentProduct StructureProduct Class
Aldehyde (R-CHO)NaBH₃CN or Na(OAc)₃BHCH₃OCH₂CH₂NHCH₂RSecondary Amine
Ketone (R-C(=O)-R')NaBH₃CN or Na(OAc)₃BHCH₃OCH₂CH₂NHCH(R)R'Secondary Amine

The Bischler–Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines through the intramolecular electrophilic aromatic substitution of β-arylethylamides. organic-chemistry.orgwikipedia.org This reaction specifically requires a substrate containing a β-arylethylamine moiety, which provides the necessary aromatic ring that undergoes cyclization. organic-chemistry.org

2-Methoxyethan-1-amine is an aliphatic amine, meaning it lacks the aryl group essential for the Bischler-Napieralski cyclization. Therefore, amides derived from 2-methoxyethan-1-amine are not suitable substrates for this particular heterocyclic ring-forming reaction. While 2-methoxyethan-1-amine is a valuable building block in the synthesis of various compounds, its participation in the Bischler-Napieralski or similar reactions like the Pictet-Spengler reaction (which also requires a β-arylethylamine) is not chemically feasible. nih.govnih.gov

Reactivity of the Ether Moiety

The ether linkage in 2-methoxyethan-1-amine is generally stable and unreactive towards many reagents, which is a property that makes ethers useful as solvents. However, under strongly acidic conditions, the C-O bond can be broken.

The cleavage of ethers is most commonly achieved using strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). nih.govnrochemistry.com The reaction mechanism depends on the nature of the alkyl groups attached to the ether oxygen. nih.gov For 2-methoxyethan-1-amine, the ether oxygen is bonded to a methyl group and a primary ethyl group (substituted with an amino group).

The cleavage mechanism proceeds as follows:

Protonation: The first step is the protonation of the ether oxygen by the strong acid. This converts the alkoxy group into a good leaving group (an alcohol). nrochemistry.com

Nucleophilic Attack: The halide anion (e.g., Br⁻ from HBr) then acts as a nucleophile and attacks one of the adjacent carbon atoms. In the case of 2-methoxyethan-1-amine, the two possible sites of attack are the methyl carbon and the ethyl carbon.

The reaction will proceed via an SN2 mechanism . In an SN2 reaction, the nucleophile attacks the less sterically hindered carbon atom. sigmaaldrich.com Between a methyl group and a primary alkyl group, the methyl group is significantly less hindered.

Therefore, the bromide ion will preferentially attack the methyl carbon, displacing the rest of the molecule as a leaving group (2-aminoethanol). This results in the formation of methyl bromide and 2-aminoethanol. If an excess of HBr is used, the newly formed 2-aminoethanol can be further converted to 2-bromoethylamine (B90993). The reaction does not proceed via SN1 or E1 mechanisms, as these pathways require the formation of a stable carbocation (like a tertiary or benzylic carbocation), which cannot be formed from the primary or methyl carbons of this molecule. nih.govnih.gov

Radical Reactions and Scavenging Properties

The available scientific literature does not indicate that 2-methoxyethan-1-amine possesses significant radical scavenging or antioxidant properties. Such activities are more commonly associated with molecules that can readily donate a hydrogen atom to stabilize a radical, such as phenols or compounds with weakened C-H or N-H bonds. nih.govrsc.org

The radical reactions of 2-methoxyethan-1-amine are expected to be typical of simple aliphatic ethers and amines. Under conditions where free radicals are generated (e.g., exposure to UV light or radical initiators), the most likely reaction is hydrogen abstraction from one of the C-H bonds or the N-H bonds. youtube.com This would generate a carbon-centered or nitrogen-centered radical, which could then participate in further propagation or termination steps. However, the compound is not specifically noted for its utility or unique reactivity in the context of radical chemistry or as a protective antioxidant.

Elucidation of Reaction Mechanisms via Experimental and Computational Approaches

Detailed investigations into the reaction mechanisms of 2-Methoxyethan-1-amine hydrobromide are limited in publicly available literature. However, insights can be gleaned from studies on analogous compounds and related reactions. The primary reactive centers of this molecule are the primary amine group and the ether linkage, which are expected to dictate its chemical transformations. The hydrobromide salt form also influences its reactivity, particularly in solution.

Experimental approaches to study its reaction mechanisms would typically involve kinetic studies, product analysis under various conditions (temperature, solvent, catalysts), and isotopic labeling experiments. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for identifying intermediates and final products, thereby helping to piece together the reaction pathway.

Computational chemistry, using methods like Density Functional Theory (DFT), offers a powerful tool to complement experimental findings. Theoretical calculations can be used to model reaction energy profiles, locate transition states, and predict the feasibility of different mechanistic pathways. While specific computational studies on this compound are not widely reported, such approaches are standard in modern mechanistic chemistry.

Detailed Research Findings

Research into the synthesis of related compounds provides some clues about the potential reactivity of this compound. For instance, the synthesis of 2-bromoethylamine hydrobromide from ethanolamine (B43304) and hydrobromic acid involves the substitution of a hydroxyl group with a bromide ion, a reaction that proceeds through a protonated intermediate. chemicalbook.comorgsyn.org This suggests that the amine group in this compound could potentially be displaced under certain conditions, although the ether linkage introduces a different electronic environment compared to a simple alkyl chain.

The following table summarizes the types of reactions and analytical techniques that are typically employed to elucidate the reaction mechanisms of amino compounds, which would be applicable to the study of this compound.

Reaction TypeExperimental ApproachComputational ApproachExpected Insights
Nucleophilic Substitution Kinetic studies (varying substrate and nucleophile concentrations), Product analysis (GC-MS, LC-MS), Stereochemical analysis (if applicable)DFT calculations of reaction energy profiles, Transition state searchingDetermination of SN1 vs. SN2 character, Identification of intermediates and transition state geometries
Elimination Reactions Isotope labeling studies (e.g., deuterium (B1214612) labeling), Analysis of olefin productsCalculation of activation barriers for E1 and E2 pathwaysUnderstanding the regioselectivity and stereoselectivity of elimination
N-Alkylation/Acylation Monitoring reaction progress via NMR or IR spectroscopy, Isolation and characterization of productsModeling the approach of electrophiles to the amine nitrogenAssessing the nucleophilicity of the amine and the steric hindrance around it
Ether Cleavage Reaction with strong acids (e.g., HBr, HI) at elevated temperatures, Product analysisModeling the protonation of the ether oxygen and subsequent nucleophilic attackDetermining the conditions required for ether cleavage and the resulting products

While direct experimental and computational data for this compound is scarce, the established methodologies in physical organic chemistry provide a clear roadmap for future investigations into its reaction mechanisms. Such studies would be invaluable for unlocking the full synthetic potential of this compound.

Applications in Advanced Synthetic Organic Chemistry

Role as a Versatile Reagent and Key Building Block in Multi-Step Syntheses

2-Methoxyethan-1-amine hydrobromide, and its free base form 2-methoxyethylamine, are recognized as fundamental building blocks in the multi-step synthesis of a variety of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. nbinno.comnbinno.com The primary amine serves as a potent nucleophile, readily participating in foundational carbon-nitrogen bond-forming reactions such as N-acylation and N-alkylation. nbinno.com

The presence of the methoxyethyl group can be strategically employed to influence the physicochemical properties of the final molecule, such as solubility and lipophilicity, which are critical parameters in drug design and the development of bioactive compounds. This makes 2-methoxyethylamine a valuable synthon for introducing this specific fragment into larger, more complex molecular architectures.

A common application of primary amines like 2-methoxyethylamine in multi-step synthesis is in reductive amination. This powerful reaction converts aldehydes and ketones to amines and is a cornerstone of modern organic synthesis due to its high efficiency and selectivity. wikipedia.orglibretexts.org The process involves the initial formation of an imine intermediate between the amine and the carbonyl compound, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.com

Table 1: Common Reducing Agents for Reductive Amination

Reducing AgentCharacteristics
Sodium borohydride (B1222165) (NaBH₄)A common and cost-effective reducing agent.
Sodium cyanoborohydride (NaBH₃CN)Selectively reduces imines in the presence of aldehydes or ketones.
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)A mild and selective reducing agent, often used for sensitive substrates.

The choice of reducing agent is crucial for the success of the reaction and depends on the specific substrates and desired outcome. organic-chemistry.org

Construction of Complex Nitrogen-Containing Heterocyclic Scaffolds

Nitrogen-containing heterocycles are ubiquitous structural motifs in a vast number of natural products, pharmaceuticals, and functional materials. lifechemicals.com The primary amine functionality of this compound makes it an ideal starting material for the construction of various heterocyclic ring systems.

While specific examples detailing the use of this compound in the synthesis of all major classes of heterocycles are not extensively documented in readily available literature, its reactivity profile suggests its utility in the synthesis of several important scaffolds, including pyridines, pyrazines, and imidazoles.

Pyridine Synthesis: Functionalized pyridines are valuable building blocks in medicinal chemistry. lifechemicals.comwhiterose.ac.uk The amine group of 2-methoxyethylamine can be incorporated into pyridine rings through various condensation reactions with dicarbonyl compounds or their equivalents.

Pyrazine Synthesis: Pyrazines are another important class of heterocycles with diverse applications. dur.ac.ukmdpi.com The synthesis of substituted pyrazines often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. While 2-methoxyethylamine is not a 1,2-diamine itself, it can be derivatized to participate in such cyclization reactions, or be used in alternative synthetic routes. For instance, the self-condensation of α-amino ketones, which can be derived from primary amines, is a known route to pyrazines. nih.govsciencemadness.org

Imidazole Synthesis: The imidazole ring is a key component of many biologically active molecules. nih.gov General synthetic strategies for imidazoles often involve the reaction of a 1,2-dicarbonyl compound, an aldehyde, and an amine source, such as ammonia or a primary amine. organic-chemistry.org 2-Methoxyethylamine could serve as the amine component in such multi-component reactions.

Strategies for Site-Selective Functionalization and Derivatization

The ability to selectively modify a molecule at a specific site is a cornerstone of modern organic synthesis. For this compound, the primary amine group is the most reactive site for functionalization.

N-Acylation: The reaction of the primary amine with acylating agents such as acyl chlorides or acid anhydrides is a straightforward and efficient method for the synthesis of amides. researchgate.netscribd.com This reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. The N-acylation of amino alcohols like ethanolamine (B43304) has been shown to be highly chemoselective, with the amine group reacting preferentially over the hydroxyl group. beilstein-journals.orgresearchgate.net A similar high selectivity can be expected for 2-methoxyethylamine.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through reaction with alkyl halides. However, direct alkylation of primary amines can often lead to over-alkylation, resulting in a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com To control the degree of alkylation, reductive amination with aldehydes or ketones provides a more selective method for the synthesis of secondary and tertiary amines. masterorganicchemistry.com Alternatively, specialized catalytic systems, such as those based on ruthenium complexes, have been developed for the mild and selective N-alkylation of amines with alcohols. nih.govresearchgate.netresearchgate.net

Reductive Amination: As previously mentioned, reductive amination is a powerful tool for the controlled alkylation of amines. wikipedia.orgorganic-chemistry.org By reacting 2-methoxyethylamine with an aldehyde or ketone in the presence of a suitable reducing agent, a wide variety of N-substituted derivatives can be prepared with high selectivity. libretexts.orgmasterorganicchemistry.com

Table 2: Common Strategies for N-Functionalization of 2-Methoxyethylamine

Reaction TypeReagentsProduct
N-AcylationAcyl chloride, Acid anhydrideAmide
N-AlkylationAlkyl halideSecondary/Tertiary Amine
Reductive AminationAldehyde/Ketone, Reducing AgentSecondary/Tertiary Amine

Utility in Controlled Polymerization Processes and Material Science (as a synthetic intermediate)

Beyond its applications in the synthesis of small molecules, this compound and its derivatives serve as important intermediates in the field of material science, particularly in the development of functional polymers and advanced materials like perovskites.

The amine functionality can be used to initiate polymerization reactions or to be incorporated into polymer backbones to impart specific properties. For instance, primary amines can initiate the ring-opening polymerization of certain cyclic monomers.

In the synthesis of polyamides, diamines are reacted with dicarboxylic acids or their derivatives. nih.govresearchgate.netnih.govgoogle.com While 2-methoxyethylamine is a monoamine, it can be used to end-cap polymer chains or incorporated into the synthesis of more complex diamine monomers. The incorporation of flexible alkoxy side chains, similar to the methoxyethyl group, into polyamide backbones has been shown to improve their solubility and processability.

A significant application of 2-methoxyethylamine derivatives is in the fabrication of perovskite solar cells. Organic ammonium halides are key components of the precursor solutions used to form the light-absorbing perovskite layer. rsc.orgresearchgate.netresearchgate.netgoogle.com While methylammonium and formamidinium are the most common organic cations, the use of other organic amines, including functionalized ethylamines, is an active area of research to tune the properties and improve the stability of perovskite materials. The solvent 2-methoxyethanol, a related compound, has also been investigated for processing perovskite films. rsc.org

Role in Chemical Biology and Rational Compound Design Research

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. nih.govdrugdesign.org For derivatives incorporating the 2-methoxyethylamino fragment, SAR analyses explore how modifications to this part of the molecule impact its interaction with a biological target, such as a receptor or enzyme. oncodesign-services.com These studies are critical for optimizing lead compounds into more effective research tools or potential therapeutic agents. nih.gov

The introduction of substituents to a lead compound is a primary strategy in medicinal chemistry to enhance potency and selectivity. nih.govnih.gov In molecules containing the 2-methoxyethylamino group, substituents can be added to various positions, and their effects systematically studied. For instance, modifying the core scaffold to which the 2-methoxyethylamino group is attached can significantly alter biological activity.

The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact, hydrophobic or hydrophilic—can drastically change the compound's electronic and steric profile, thereby affecting its binding affinity and selectivity for a specific target. nih.govnih.gov For example, the addition of an alkyl group to a heterocyclic ring in a related scaffold was shown to enhance inhibitory activity and selectivity for iNOS (inducible nitric oxide synthase), whereas bulky or hydrophilic substituents decreased or abolished activity. nih.gov

Table 1: Illustrative SAR Data for Substituent Effects on a Hypothetical Scaffold This table illustrates the principle of substituent effects. The core scaffold is hypothetical and serves to demonstrate how changes around a moiety like 2-methoxyethylamino could influence potency.

Compound IDScaffold Position (R)SubstituentPotency (IC₅₀, nM)
A-1 R₁-H500
A-2 R₁-CH₃250
A-3 R₁-Cl150
A-4 R₁-OCH₃400
A-5 R₂-H500
A-6 R₂-F300

Bioisosterism is a key strategy in rational drug design where one functional group is replaced by another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. beilstein-journals.orgspirochem.comsilae.it The 2-methoxyethylamino moiety contains several functionalities ripe for bioisosteric replacement.

The ether linkage (-O-), for example, could be replaced with other groups like a thioether (-S-), a methylene (B1212753) group (-CH₂-), or a sulfoxide (B87167) (-SO-) to modulate lipophilicity and metabolic stability. Similarly, the terminal primary amine (-NH₂) can be replaced by other hydrogen-bond donors and acceptors. drugdesign.org A common strategy involves replacing a flexible chain with a rigid ring structure, such as a five- or six-membered heterocycle, which can improve binding by reducing the entropic penalty upon binding and can introduce new interaction vectors. beilstein-journals.orgnih.gov Such replacements aim to improve properties like metabolic stability, bioavailability, or target selectivity while retaining the key interactions necessary for biological activity. nih.govnih.gov

Table 2: Potential Bioisosteric Replacements for the 2-Methoxyethylamino Moiety

Original GroupPotential BioisostereRationale for Replacement
Ether (-O-)Thioether (-S-)Modulate bond angles, lipophilicity, and metabolic profile.
Ether (-O-)N-Methyl Amine (-N(CH₃)-)Introduce hydrogen bond acceptor/donor capability.
Ether (-O-)Difluoromethylene (-CF₂-)Mimic ether electronics while enhancing metabolic stability. cambridgemedchemconsulting.com
Primary Amine (-NH₂)Hydroxyl (-OH)Alter hydrogen bonding capacity and basicity.
Primary Amine (-NH₂)Methyl (-CH₃)Remove hydrogen bonding to test its importance. drugdesign.org
Ethyl LinkerThiazole RingIntroduce rigidity and potential for new pi-stacking interactions. nih.gov
Ethyl LinkerOxazole RingConstrain conformation and alter electronic properties. drugdesign.org

The 2-methoxyethylamino group is highly flexible due to its rotatable single bonds. While this flexibility can allow the molecule to adopt an optimal conformation for binding, it can also be a liability, leading to a significant entropic cost upon binding and potential binding to off-targets. Conformational restriction, such as incorporating the flexible side chain into a cyclic structure (e.g., a piperidine (B6355638) or oxazolidine (B1195125) ring), is a powerful strategy to lock the molecule into a more bioactive conformation. nih.gov

This pre-organization can lead to a substantial increase in binding affinity and, consequently, efficacy. Furthermore, rigidified analogues often exhibit improved selectivity, as the constrained conformation may fit the intended target's binding site precisely while being unable to adapt to the binding sites of off-targets. Studies on 2-aminothiazole (B372263) derivatives have shown that the size and nature of substituents on a ring scaffold are critical, with appropriately sized groups improving activity while overly bulky groups diminish it. nih.gov

Table 3: Effect of Conformational Restriction on Efficacy (Illustrative)

Compound TypeDescriptionRelative Efficacy
Flexible AnalogueContains a linear 2-methoxyethylamino side chain.1x
Semi-Rigid AnalogueThe ethyl chain is part of a 6-membered ring.10x
Rigid AnalogueThe entire moiety is incorporated into a bicyclic system.50x

Rational Ligand Design and Optimization Strategies for Chemical Probes

Rational ligand design uses the structural information of a biological target to design molecules that are predicted to bind to it with high affinity and selectivity. nih.govnih.gov The 2-methoxyethylamino hydrobromide building block can be utilized in fragment-based or scaffold-based design approaches to develop novel chemical probes.

A pharmacophore is an abstract description of molecular features essential for molecular recognition by a biological target. nih.govarxiv.org The 2-methoxyethylamino moiety can contribute several key features to a pharmacophore model. The ether oxygen can act as a hydrogen bond acceptor, while the terminal amine can function as both a hydrogen bond donor and acceptor, as well as a positively charged center at physiological pH. researchgate.net The ethylene (B1197577) chain provides a specific spatial arrangement and can contribute to hydrophobic interactions.

In the design of novel ligands, computational methods like pharmacophore modeling can be used to define the ideal 3D arrangement of these features. nih.gov The 2-methoxyethylamino group can be used as a starting fragment to build a molecule that matches the pharmacophore hypothesis, or it can be incorporated into a larger scaffold to satisfy specific pharmacophoric points, such as a hydrogen bond acceptor or a cationic feature. chemrxiv.org

Table 4: Pharmacophoric Features of the 2-Methoxyethylamino Moiety

FeatureDescriptionPotential Role in Binding
Hydrogen Bond Acceptor (HBA)The oxygen atom of the methoxy (B1213986) group.Interacts with hydrogen bond donor residues (e.g., -NH, -OH) in the target's binding site.
Hydrogen Bond Donor (HBD)The hydrogen atoms of the primary amine (-NH₂).Interacts with hydrogen bond acceptor residues (e.g., C=O, -O-) in the binding site.
Cationic/Positive IonizableThe protonated amine (-NH₃⁺) at physiological pH.Forms ionic bonds or salt bridges with acidic residues (e.g., Asp, Glu).
Hydrophobic (HY)The ethyl and methyl carbons.Engages in van der Waals or hydrophobic interactions with nonpolar pockets of the target.

The development of effective research tools requires careful optimization of physicochemical properties to ensure that the compound can reach its target in a biological system. drugdesign.org The 2-methoxyethylamino group can significantly influence properties such as solubility, lipophilicity (logP/logD), and basicity (pKa). nih.govsci-hub.ru

Table 5: Influence of the 2-Methoxyethylamino Moiety on Physicochemical Properties

PropertyContribution of the MoietyStrategy for Optimization
Solubility The ether and amine groups are polar and can form hydrogen bonds with water, generally increasing solubility.Introduce additional polar groups or ionizable centers to further enhance solubility.
Lipophilicity (logP/logD) The hydrocarbon backbone is lipophilic, while the heteroatoms decrease lipophilicity. The overall balance is key.Increase or decrease the length of alkyl chains or add halogen atoms to modulate lipophilicity.
Basicity (pKa) The primary amine is a basic center.Introduce electron-withdrawing groups nearby to decrease pKa or electron-donating groups to increase it. nih.gov
Permeability Dependent on the balance between lipophilicity and hydrogen bonding capacity. Charged species have lower permeability.Modulate pKa to control the ratio of neutral to ionized species at physiological pH.

Development of Chemical Probes for Target Engagement and Validation in Research

Primary amines are a fundamental class of organic compounds that serve as crucial building blocks in the synthesis of a vast array of pharmaceuticals and research chemicals. purkh.comnumberanalytics.com Their utility stems from the nucleophilic nature of the nitrogen atom, which readily participates in a variety of chemical reactions, making them ideal handles for conjugation and molecular elaboration. numberanalytics.com In the context of chemical probe development, small primary amines are invaluable for introducing specific functionalities, acting as versatile intermediates, or forming the basis of linker structures that connect the different modules of the probe. enamine.net

2-Methoxyethan-1-amine hydrobromide emerges as a noteworthy building block in the conceptual design of chemical probes, primarily owing to its distinct structural features: a reactive primary amine and a hydrophilic methoxyethyl group. The primary amine serves as a convenient point of attachment for covalent modification, allowing for its incorporation into a larger molecular scaffold through reactions such as amide bond formation, reductive amination, or arylation. enamine.netcolumbia.edu

The rational design of a chemical probe might therefore utilize this compound as a simple, yet effective, hydrophilic linker or as a foundational piece for constructing more complex linker systems. For instance, it could be conjugated to a targeting warhead on one end and to a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a photo-crosslinking group on the other. The ability to fine-tune the properties of a chemical probe through the judicious selection of such building blocks is a central theme in modern medicinal chemistry and chemical biology.

Table 1: Properties of this compound

Property Value Source
Synonyms 2-Methoxyethylammonium Bromide, Ethanamine, 2-methoxy-, hydrobromide cymitquimica.comtcichemicals.com
Molecular Formula C₃H₉NO·HBr cymitquimica.com
Molecular Weight 156.02 g/mol cymitquimica.com
Appearance White to Orange to Green powder to crystal cymitquimica.comtcichemicals.com

| Purity | >98.0% | cymitquimica.comtcichemicals.com |

| Reporter Tag | Fluorescein Isothiocyanate (FITC) | Provides a detectable signal for visualization and quantification of target engagement. | N/A |

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), offer a robust framework for investigating the intrinsic properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used tool for predicting molecular properties such as geometry, vibrational frequencies, and electronic distribution. iosrjournals.org

A DFT study of 2-Methoxyethan-1-amine hydrobromide would involve calculating the electron density to determine the molecule's ground-state energy and electronic properties. From the electronic structure, various reactivity descriptors can be derived. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. researchgate.netacs.org A smaller HOMO-LUMO gap generally implies higher chemical reactivity. iosrjournals.org

Furthermore, the distribution of electrostatic potential (ESP) on the molecular surface can identify sites susceptible to nucleophilic or electrophilic attack. iosrjournals.org For this compound, the nitrogen atom of the amine group and the oxygen atom of the methoxy (B1213986) group would be expected to be regions of negative electrostatic potential, indicating their role as potential sites for electrophilic attack. Conversely, the acidic proton of the ammonium (B1175870) ion would be a region of positive electrostatic potential.

Table 1: Illustrative DFT-Calculated Electronic Properties of 2-Methoxyethan-1-amine Cation

ParameterHypothetical ValueSignificance
Energy of HOMO-8.5 eVIndicates the molecule's ability to donate electrons.
Energy of LUMO1.2 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap9.7 eVRelates to the chemical reactivity and kinetic stability.
Dipole Moment3.5 DProvides insight into the molecule's overall polarity.

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from a DFT study.

The potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. sciepub.com By mapping the PES, chemists can identify stable isomers, transition states, and the energy barriers between them. rsc.org For this compound, a PES analysis could elucidate the rotational barriers around the C-C, C-O, and C-N bonds.

This analysis would involve systematically changing the dihedral angles of the molecule and calculating the energy at each point to identify the lowest energy conformations (global minima) and other stable conformations (local minima). The transition states connecting these minima would also be located, and the energy difference between a minimum and a connecting transition state would define the reaction barrier for that conformational change. researchgate.net For example, the energy barrier for the pyramidal inversion of the amine group could be determined. researchgate.net

Table 2: Hypothetical Rotational Barriers for 2-Methoxyethan-1-amine Cation

Rotation Around BondHypothetical Energy Barrier (kcal/mol)Implication
C-C4.2Determines the flexibility of the ethyl backbone.
C-O2.8Influences the orientation of the methoxy group.
C-N3.5Affects the positioning of the amino group.

Note: The values in this table are hypothetical and intended to illustrate the type of information obtained from a PES analysis.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and molecular dynamics (MD) simulations are powerful techniques for studying the conformational flexibility and intermolecular interactions of molecules over time. nih.govnih.gov An MD simulation of this compound, likely in a solvent such as water, would provide a dynamic picture of its behavior.

The simulation would track the movements of all atoms in the system over a period of time, governed by a force field that describes the inter- and intramolecular forces. youtube.com This would allow for a thorough exploration of the molecule's conformational space, identifying the most populated conformations and the transitions between them. nih.gov

Furthermore, MD simulations can reveal detailed information about the intermolecular interactions between the 2-Methoxyethan-1-amine cation, the bromide anion, and the surrounding solvent molecules. researchgate.net This includes the nature and lifetime of hydrogen bonds between the ammonium group and water molecules or the bromide ion. The radial distribution function (RDF) can be calculated to quantify the probability of finding a solvent molecule or an ion at a certain distance from a specific atom in the solute. nih.gov

Prediction of Spectroscopic Parameters and Conformational Stability through Theoretical Methods

Theoretical methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. nih.gov For this compound, quantum chemical calculations can predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. rsc.orgresearchgate.net

Calculated vibrational frequencies can be assigned to specific vibrational modes of the molecule, aiding in the interpretation of experimental spectra. Similarly, theoretical calculations of NMR chemical shifts and spin-spin coupling constants can provide valuable insights into the electronic environment of the different nuclei in the molecule. rsc.org

By comparing the energies of different conformers obtained from QM calculations, their relative conformational stability can be determined. nih.gov The Boltzmann distribution can then be used to estimate the population of each conformer at a given temperature. This information is crucial for understanding which conformations are most likely to be present under experimental conditions.

Table 3: Example of Predicted Spectroscopic Data for a Stable Conformer of 2-Methoxyethan-1-amine Cation

Spectroscopic ParameterAtom(s) InvolvedPredicted Value
Vibrational Frequency (cm⁻¹)N-H stretch3250
Vibrational Frequency (cm⁻¹)C-O stretch1100
¹³C NMR Chemical Shift (ppm)C-N45
¹³C NMR Chemical Shift (ppm)C-O70
¹H NMR Chemical Shift (ppm)N-H7.5

Note: The values in this table are for illustrative purposes and represent the type of data that can be generated through theoretical predictions.

Emerging Research Directions and Future Prospects in the Chemistry of 2 Methoxyethan 1 Amine Hydrobromide

Development of Novel and Sustainable Synthetic Pathways

The drive towards "green chemistry" is reshaping the synthesis of chemical building blocks, including amine salts. Future research is focused on developing synthetic routes to 2-methoxyethan-1-amine hydrobromide that are not only efficient but also environmentally benign. Key objectives include minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

Table 1: Comparison of Traditional vs. Novel Synthetic Approaches

Parameter Traditional Synthetic Pathway Novel & Sustainable Pathway
Catalyst Stoichiometric strong acids/bases, heavy metals Catalytic amounts of benign metals (e.g., Fe) or organic acids nih.gov
Solvent Halogenated or volatile organic compounds (VOCs) Green solvents (e.g., water, ethanol) or solvent-free conditions europeanpharmaceuticalreview.com
Reaction Steps Multiple, with isolation of intermediates One-pot or telescoped synthesis europeanpharmaceuticalreview.com
Purification Column chromatography Direct crystallization or precipitation europeanpharmaceuticalreview.com
Waste Generation High (solvent, byproducts, silica (B1680970) gel) Minimal

| Energy Input | High temperatures, prolonged reflux | Room temperature or gentle heating |

This shift towards sustainability not only addresses environmental concerns but also aligns with economic goals by improving process efficiency and reducing the cost associated with waste disposal and energy-intensive procedures.

Application in Catalyst Design and Ligand Development

The molecular structure of 2-methoxyethan-1-amine is particularly interesting for applications in coordination chemistry and catalysis. The presence of both a nitrogen donor atom (from the amine) and an oxygen donor atom (from the ether) allows it to function as a bidentate ligand. Bidentate ligands are highly valued in catalysis because they can form stable chelate rings with metal centers, influencing the catalyst's stability, activity, and selectivity. purdue.edu

Future research will likely explore the use of 2-methoxyethan-1-amine as a ligand for a variety of metal-catalyzed reactions. The methoxyethyl motif is already present in more complex chelating agents, demonstrating its utility in coordinating with metal ions. nih.gov The development of catalysts incorporating this simple, readily available ligand could provide cost-effective alternatives to more complex and expensive systems. Furthermore, the field of N-alkoxy amines is gaining significant attention, with new catalytic methods being developed for their synthesis. acs.orgnih.govresearchgate.net This indicates a growing interest in this functional group class, for which 2-methoxyethan-1-amine can serve as a key precursor or structural model.

Table 2: Potential of 2-Methoxyethan-1-amine as a Bidentate Ligand

Feature Description
Donor Atoms Nitrogen (amine) and Oxygen (ether)
Binding Mode Bidentate, forming a stable 5-membered chelate ring with a metal center.
Potential Metals Transition metals (e.g., Palladium, Copper, Rhodium, Nickel).
Catalytic Applications Cross-coupling reactions, aminations, hydrogenations, polymerizations.

| Advantages | Simple structure, low cost, potential for creating stable and selective catalysts. purdue.edu |

The exploration of its coordination chemistry could unlock new catalytic systems with unique reactivity profiles, driven by the electronic and steric properties of the methoxyethyl group.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of active pharmaceutical ingredients and chemical intermediates is increasingly moving from traditional batch reactors to continuous flow systems. nih.gov Flow chemistry offers significant advantages in terms of safety, process control, and scalability, making it a key area of future research for the production of this compound and its derivatives.

In a flow reactor, reagents are pumped through a network of tubes and mixed, with precise control over parameters like temperature, pressure, and reaction time. This is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. acs.org The small reactor volume enhances heat transfer and improves safety. For multi-step syntheses, multiple flow reactors can be connected in series, enabling a continuous production line from starting materials to the final product without manual intervention. nih.gov This approach can dramatically reduce production time and improve yield and purity. nih.gov Furthermore, integrating synthesis with in-line purification and analysis tools, a concept known as "SWIFT" (synthesis with integrated flow technology), represents the next frontier in automated chemical manufacturing. nih.gov

Table 3: Advantages of Flow Chemistry vs. Batch Processing

Aspect Batch Processing Flow Chemistry
Safety Poor heat transfer in large vessels; risk of thermal runaway. Excellent heat transfer due to high surface-area-to-volume ratio; enhanced safety. acs.org
Process Control Difficult to precisely control temperature and mixing. Precise control over temperature, pressure, and residence time. nih.gov
Scalability Challenging; requires re-optimization of conditions. Simple scaling by running the system for longer periods or in parallel.
Reaction Time Often requires long reaction times for completion. Significantly reduced reaction times (minutes instead of hours). nih.gov

| Integration | Difficult to automate and integrate with other unit operations. | Easily integrated with purification and analytical platforms for automated production. nih.gov |

Applying flow chemistry to the synthesis of this compound could lead to a more efficient, consistent, and safer manufacturing process.

Exploration of Advanced Analytical Methodologies for Enhanced Characterization

A deeper understanding of chemical processes requires advanced analytical tools that can monitor reactions in real-time and provide detailed structural information. For this compound, future research will focus on implementing Process Analytical Technology (PAT) to optimize its synthesis and crystallization. nih.govpharmamanufacturing.com

PAT involves the use of in-situ (in-line) analytical techniques to monitor Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs) during a manufacturing process. europeanpharmaceuticalreview.comnih.gov For the synthesis of this compound, techniques like in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can track the concentration of reactants, intermediates, and products in real-time, allowing for precise determination of reaction endpoints and kinetics. mt.com

For the final crystallization step, which is crucial for isolating the hydrobromide salt in its desired form, advanced methods like real-time microscopy and Focused Beam Reflectance Measurement (FBRM) can monitor particle size and shape distribution. pharmamanufacturing.com This ensures control over the physical properties of the final product. For mechanistic investigations, microfluidic NMR spectroscopy is emerging as a powerful tool to identify and characterize transient intermediates that would be undetectable with traditional offline analysis. utwente.nlnih.gov Finally, to fully understand the solid-state structure of the hydrobromide salt, techniques such as single-crystal X-ray diffraction combined with computational methods like Density Functional Theory (DFT) can be employed, drawing parallels from studies on similar amine hydrochloride salts. gla.ac.uk

| X-Ray Diffraction (XRD) & DFT | Solid-state characterization of the final salt form. gla.ac.uk | Crystal lattice structure, intermolecular interactions, validation of vibrational spectra. |

The integration of these advanced analytical methods will provide an unprecedented level of understanding and control over the synthesis and properties of this compound.

Q & A

Advanced Research Question

  • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/ethanol mobile phases.
  • Stereoselective synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during intermediate steps .
  • Pharmacological profiling : Test enantiomers in receptor-binding assays to identify active forms .

What strategies mitigate neurotoxicity risks during in vitro evaluation of this compound?

Advanced Research Question

  • MTT assay : Assess cytotoxicity in SH-SY5Y neuronal cells at 24–72 hr exposures.
  • AChE inhibition screening : Adapt Ellman’s method to detect acetylcholinesterase activity changes .
  • Oxidative stress markers : Measure glutathione depletion or ROS generation in primary neurons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.